Tco-peg4-dbco
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Overview
Description
Tco-peg4-dbco is a heterobifunctional click chemistry reagent that contains a trans-cyclooctene (TCO) group and a dibenzylcyclooctyne (DBCO) group. This compound is widely used in bioorthogonal chemistry due to its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse electron demand Diels-Alder (iEDDA) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tco-peg4-dbco is synthesized through a series of chemical reactions that involve the coupling of TCO and DBCO groups via a polyethylene glycol (PEG) spacer. The synthetic route typically involves:
Activation of TCO and DBCO groups: The TCO group is activated using a suitable reagent, such as terrahydrazine, while the DBCO group is activated using azide.
Coupling Reaction: The activated TCO and DBCO groups are then coupled together using a PEG spacer to form the final compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of TCO and DBCO groups are activated using industrial-grade reagents.
Automated Coupling: Automated systems are used to couple the activated groups with the PEG spacer, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tco-peg4-dbco undergoes several types of chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between the DBCO group and azide-containing molecules.
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: This reaction occurs between the TCO group and tetrazine-containing molecules.
Common Reagents and Conditions
SPAAC Reaction: Common reagents include azide-containing molecules, and the reaction typically occurs under mild conditions without the need for a copper catalyst.
iEDDA Reaction: Common reagents include tetrazine-containing molecules, and the reaction also occurs under mild conditions.
Major Products
Scientific Research Applications
Tco-peg4-dbco has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Tco-peg4-dbco involves its ability to undergo bioorthogonal reactions without interfering with biological processes. The TCO group reacts with tetrazine-containing molecules via the iEDDA reaction, while the DBCO group reacts with azide-containing molecules via the SPAAC reaction . These reactions form stable linkages, allowing for the precise labeling and modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Fmoc-8-amino-3,6-dioxaoctanoic acid: A cleavable ADC linker used in the synthesis of antibody-drug conjugates.
DBCO-PEG4-SS-TCO: Another click chemistry reagent containing a TCO group that undergoes iEDDA reactions.
Uniqueness
Tco-peg4-dbco is unique due to its dual functionality, allowing it to participate in both SPAAC and iEDDA reactions. This versatility makes it a powerful tool in bioorthogonal chemistry, enabling the precise and efficient labeling of biomolecules in complex biological systems .
Properties
Molecular Formula |
C38H49N3O8 |
---|---|
Molecular Weight |
675.8 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C38H49N3O8/c42-36(39-20-18-37(43)41-30-33-12-7-6-10-31(33)16-17-32-11-8-9-15-35(32)41)19-22-45-24-26-47-28-29-48-27-25-46-23-21-40-38(44)49-34-13-4-2-1-3-5-14-34/h1-2,6-12,15,34H,3-5,13-14,18-30H2,(H,39,42)(H,40,44)/b2-1- |
InChI Key |
MXNJAXPSMJDOOY-UPHRSURJSA-N |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Origin of Product |
United States |
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